molecular formula C16H14Cl2N2O2 B266980 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B266980
M. Wt: 337.2 g/mol
InChI Key: CSZPNHYGCGZQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various biological assays.

Mechanism of Action

The exact mechanism of action of 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide is not fully understood. However, it has been suggested that 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. In addition, 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in some biological assays. In addition, 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions of research for 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide. One potential area of research is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore its potential as a chemotherapeutic agent for various types of cancer. Further studies are also needed to elucidate the exact mechanism of action of 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide and to investigate its pharmacokinetics and toxicity in vivo.

Synthesis Methods

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 3-nitrobenzoic acid with propionyl chloride, followed by the reduction of the resulting intermediate with tin (II) chloride. The final step involves the reaction of the intermediate with 3-aminoacetophenone and 3,5-dichlorobenzoyl chloride, resulting in the formation of 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide.

Scientific Research Applications

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. 3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Product Name

3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

3,5-dichloro-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-13-4-3-5-14(9-13)20-16(22)10-6-11(17)8-12(18)7-10/h3-9H,2H2,1H3,(H,19,21)(H,20,22)

InChI Key

CSZPNHYGCGZQGM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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